ethyl N-[4-({[(4-chlorophenyl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]carbamate
CAS No.: 946314-25-6
Cat. No.: VC11898143
Molecular Formula: C15H16ClN3O3S
Molecular Weight: 353.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 946314-25-6 |
|---|---|
| Molecular Formula | C15H16ClN3O3S |
| Molecular Weight | 353.8 g/mol |
| IUPAC Name | ethyl N-[4-[2-[(4-chlorophenyl)methylamino]-2-oxoethyl]-1,3-thiazol-2-yl]carbamate |
| Standard InChI | InChI=1S/C15H16ClN3O3S/c1-2-22-15(21)19-14-18-12(9-23-14)7-13(20)17-8-10-3-5-11(16)6-4-10/h3-6,9H,2,7-8H2,1H3,(H,17,20)(H,18,19,21) |
| Standard InChI Key | MUGOMBIUCDOUGK-UHFFFAOYSA-N |
| SMILES | CCOC(=O)NC1=NC(=CS1)CC(=O)NCC2=CC=C(C=C2)Cl |
| Canonical SMILES | CCOC(=O)NC1=NC(=CS1)CC(=O)NCC2=CC=C(C=C2)Cl |
Introduction
Ethyl N-[4-({[(4-chlorophenyl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]carbamate is a heterocyclic compound featuring a thiazole core substituted with carbamate and chlorophenyl groups. This compound is of interest due to its potential applications in medicinal chemistry, particularly as a scaffold for designing antimicrobial, anticancer, or enzyme-inhibiting agents. The structure integrates functional groups that enhance biological activity and binding interactions with biomolecular targets.
Structural Overview
The molecular structure of ethyl N-[4-({[(4-chlorophenyl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]carbamate consists of:
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Thiazole Ring: A five-membered heterocycle containing sulfur and nitrogen atoms.
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Carbamate Group: Contributing to hydrogen bonding and solubility.
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Chlorophenyl Substituent: Enhancing lipophilicity and potential for π-stacking interactions.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A general approach includes:
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Formation of the Thiazole Core: Starting from thioamides or thioureas reacted with α-halo ketones.
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Introduction of the Chlorophenyl Group: Achieved through nucleophilic substitution or coupling reactions.
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Carbamoyl Functionalization: Using carbamoyl chloride derivatives in the presence of a base to attach the ethyl carbamate group.
Analytical Characterization
To confirm the identity and purity of ethyl N-[4-({[(4-chlorophenyl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]carbamate, the following techniques are employed:
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NMR Spectroscopy: Proton () and carbon () spectra provide details about the chemical environment of each atom.
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Mass Spectrometry (MS): Determines the molecular weight and fragmentation pattern.
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Infrared Spectroscopy (IR): Identifies functional groups through characteristic absorption bands.
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Elemental Analysis: Verifies the composition of C, H, N, O, S, and Cl.
Biological Activity
Compounds containing thiazole and carbamate moieties often exhibit diverse pharmacological properties:
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Antimicrobial Activity: Effective against Gram-positive and Gram-negative bacteria due to membrane disruption or enzyme inhibition.
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Anticancer Potential: The chlorophenyl group facilitates binding to hydrophobic pockets in cancer-related proteins.
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Enzyme Inhibition: Targeting enzymes such as acetylcholinesterase or carbonic anhydrase.
Potential Applications
Ethyl N-[4-({[(4-chlorophenyl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]carbamate may serve as:
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A lead compound for drug development.
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A probe molecule in biochemical studies.
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A precursor for synthesizing derivatives with tailored properties.
Data Table
| Property | Details |
|---|---|
| Molecular Formula | |
| Molecular Weight | ~326 g/mol |
| Solubility | Soluble in polar organic solvents (e.g., ethanol, DMSO) |
| Melting Point | Not reported but expected within a moderate range due to its carbamate group |
| Key Functional Groups | Thiazole, carbamate, chlorophenyl |
| Biological Activities | Antimicrobial, anticancer |
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